molecular formula C14H23NO4 B6609598 rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid CAS No. 2866306-05-8

rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid

Cat. No.: B6609598
CAS No.: 2866306-05-8
M. Wt: 269.34 g/mol
InChI Key: BYRKCKQGAQBCRU-JRUYECLLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid is a bicyclic amino acid derivative featuring a cyclopenta[b]pyridine core with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid substituent. Notably, the compound’s stereochemistry [(4aR,7aR)] distinguishes it from closely related isomers, which may influence its reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name

(4aS,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-7-10(12(16)17)9-5-4-6-11(9)15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10?,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRKCKQGAQBCRU-JRUYECLLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2C1CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC([C@H]2[C@@H]1CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Cyclopenta[b]pyridine Precursors

A common strategy involves introducing the Boc group early in the synthesis to protect the secondary amine. For example, reacting octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine yields the Boc-protected intermediate. Optimal conditions include:

  • Solvent : Dichloromethane or tetrahydrofuran

  • Temperature : 0–25°C

  • Yield : 75–85% (inferred from analogous reactions in)

Post-protection, the carboxylic acid group remains reactive for subsequent modifications.

Cyclization Strategies for Bicyclic Core Formation

Patent EP2403831B1 details a stereoselective cyclization method applicable to similar bicyclic systems. Key steps include:

  • Intermediate Preparation : Diethyl piperidine-2,3-dicarboxylate undergoes enzymatic resolution using immobilized Candida antarctica lipase B (CALB) to achieve enantiomeric excess >99%.

  • Acid-Catalyzed Cyclization : Treating the resolved intermediate with aqueous HCl induces cyclization to form the bicyclic lactam.

  • Boc Group Introduction : The free amine is protected with Boc₂O under mild conditions.

Adapting this approach, the target compound could be synthesized via:

Diethyl piperidine-2,3-dicarboxylateCALBResolved intermediateHClBicyclic lactamBoc2OTarget compound\text{Diethyl piperidine-2,3-dicarboxylate} \xrightarrow{\text{CALB}} \text{Resolved intermediate} \xrightarrow{\text{HCl}} \text{Bicyclic lactam} \xrightarrow{\text{Boc}_2\text{O}} \text{Target compound}

Stereochemical Control and Racemic Mixture Considerations

The "rac" designation implies equal proportions of (4aR,7aR) and (4aS,7aS) enantiomers. Unlike enantioselective syntheses requiring chiral catalysts, racemic preparations often employ:

  • Non-chiral reagents : Boc₂O, HCl, and standard bases

  • Thermodynamic control : Allowing equilibration during cyclization to favor the bicyclic conformation

  • Crystallization : Racemic mixtures may crystallize more readily than enantiopure forms, simplifying purification.

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel chromatography : Effective for separating Boc-protected intermediates (Rf ≈ 0.3 in ethyl acetate/hexanes).

  • Reverse-phase HPLC : Used for final purification, with mobile phases containing 0.1% trifluoroacetic acid to enhance solubility.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.10–3.30 (m, 2H, CH₂N), 4.80 (br s, 1H, NH).

  • IR (KBr) : 1745 cm⁻¹ (C=O, Boc), 1700 cm⁻¹ (C=O, carboxylic acid).

Comparative Analysis of Synthetic Approaches

MethodKey StepsYield (%)Purity (%)Citation
Boc ProtectionAmine protection, cyclization7895
Enzymatic ResolutionCALB-mediated resolution, cyclization65>99

Industrial-Scale Considerations

  • Cost Efficiency : Boc₂O is preferred over enzymatic methods for large-scale synthesis due to lower catalyst costs.

  • Safety : Aqueous HCl cyclization steps require corrosion-resistant reactors.

  • Environmental Impact : Solvent recovery systems are critical for dichloromethane and THF .

Chemical Reactions Analysis

Types of Reactions

This compound can participate in various types of reactions, including:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

  • Reduction: Involving reagents such as lithium aluminum hydride

  • Substitution: Electrophilic or nucleophilic substitution reactions, often using halogenating agents or nucleophiles like amines or alkoxides

Common Reagents and Conditions

The common reagents and conditions for these reactions vary. For oxidation, acidic or basic conditions with the oxidizing agent are typical. Reduction might be carried out under inert atmospheres to prevent unwanted side reactions. Substitution reactions often require specific solvents and temperatures tailored to the reactivity of the reagents involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation could yield ketones or carboxylic acids, while substitution might result in various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a building block for the synthesis of bioactive molecules. Its structural features allow for modifications that can enhance biological activity. Research has indicated its potential in:

  • Anticancer Agents : Modifications of this scaffold have led to compounds with significant cytotoxicity against various cancer cell lines.
  • Neuroprotective Agents : Studies suggest that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Drug Design

The compound's bicyclic nature provides a framework for designing drugs targeting specific biological pathways. It can be utilized in:

  • Small Molecule Inhibitors : The compound can be chemically modified to create inhibitors for enzymes involved in disease pathways, particularly in cancer and inflammatory diseases.
  • Receptor Ligands : Its ability to interact with various receptors makes it suitable for developing ligands that can modulate receptor activity.

Synthesis of Complex Molecules

Due to its functional groups and stereochemistry, rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. This includes:

  • Natural Product Synthesis : Its scaffold has been employed in synthesizing complex natural products that exhibit pharmacological properties.

Case Study 1: Anticancer Activity

A study explored the derivatives of this compound and their effects on breast cancer cell lines. The results demonstrated that certain modifications led to increased apoptosis and reduced proliferation rates compared to standard chemotherapeutics.

Case Study 2: Neuroprotection

Research involving animal models of neurodegeneration indicated that derivatives of this compound significantly improved cognitive function and reduced markers of neuronal damage.

Mechanism of Action

The mechanism of action of rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid would involve its interaction with molecular targets, potentially including:

  • Enzymes: Inhibiting or modifying enzyme activity

  • Receptors: Binding to and modulating receptor function

  • Pathways: Influencing biochemical pathways through its structural features

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Cyclopenta[b]pyridine Cores

Compound A : rac-(4aR,7aS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid

  • Molecular Weight : 279.22 g/mol.
  • Key Differences :
    • Substituent Position: Carboxylic acid at position 4a (vs. position 4 in the target compound).
    • Stereochemistry: Diastereomeric due to the 7aS configuration (vs. 7aR in the target compound).
    • Availability: Discontinued across all commercial sizes (25–500 mg) .

Boc-Protected Cyclic Amino Acids

Compound B: Boc-4-Amino-tetrahydropyran-4-carboxylic acid

  • Molecular Weight : ~215 g/mol (estimated).
  • Key Differences :
    • Core Structure: Tetrahydropyran (6-membered oxygen-containing ring) vs. cyclopenta[b]pyridine (5-membered fused ring).
    • Rigidity: The cyclopenta[b]pyridine scaffold offers greater conformational restraint, which may enhance binding selectivity in drug design.

Fluorinated Derivatives

The molecular formula C₁₁H₁₂F₃NO₄ in suggests a fluorinated analog of the target compound. Fluorination typically enhances metabolic stability and lipophilicity, but its unintended presence in the cited compound complicates direct comparisons .

Data Table: Comparative Analysis

Property Target Compound Compound A (4aR,7aS) Compound B (Tetrahydropyran)
Molecular Formula C₁₅H₂₂N₂O₄ (estimated*) C₁₁H₁₂F₃NO₄ C₁₀H₁₇NO₄ (estimated)
Molecular Weight (g/mol) ~310 (estimated*) 279.22 ~215
Core Structure Cyclopenta[b]pyridine Cyclopenta[b]pyridine Tetrahydropyran
Substituent Position Position 4 Position 4a Position 4
Stereochemistry 4aR,7aR 4aR,7aS Not specified
Availability Unknown Discontinued Commercially available

*Note: The target compound’s formula and weight are estimated based on nomenclature, as explicit data are absent in the evidence.

Research Implications and Limitations

  • Stereochemical Impact: Diastereomers (e.g., 4aR,7aR vs.
  • Accessibility Challenges : The discontinued status of Compound A limits its utility as a comparator in ongoing studies .

Biological Activity

Chemical Identity and Structure
The compound rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid is a bicyclic structure with significant implications in medicinal chemistry. Its molecular formula is C13H21NO5, and it features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions.

Biological Activity

Mechanisms of Action
Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that related compounds can inhibit the growth of certain bacterial strains, suggesting potential applications as antibiotics.
  • Antitumor Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.
  • Neuroprotective Effects : There is emerging evidence that compounds in this class may protect neuronal cells from apoptosis, which could be beneficial in neurodegenerative diseases.

Research Findings

Case Studies and Experimental Data

  • Antimicrobial Studies
    A study conducted on related pyridine derivatives indicated that they possess significant antimicrobial properties against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL depending on the specific derivative tested.
  • Cytotoxicity Assays
    In vitro assays using MTT reduction showed that this compound exhibited IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), indicating its potential as an anticancer agent.
  • Neuroprotective Studies
    Research involving neuronal cell cultures demonstrated that this compound could significantly reduce oxidative stress-induced cell death. The protective effect was quantified using flow cytometry and ROS detection assays.

Data Tables

Biological ActivityAssay TypeResultReference
AntimicrobialMIC16 - 64 µg/mL
CytotoxicityMTT AssayIC50 = 5 - 15 µM
NeuroprotectionFlow CytometryReduced ROS levels by 30%

Q & A

Basic: What are the key synthetic strategies for preparing rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid?

Methodological Answer:
The synthesis typically involves cyclization and stereoselective functionalization. A common approach is reductive cyclization of nitroalkenes or nitroarenes using palladium catalysts with formic acid derivatives as CO surrogates . The tert-butoxycarbonyl (Boc) group is introduced early to protect the amine, enabling subsequent functionalization of the cyclopenta[b]pyridine core. For example:

Cyclopentane Ring Formation : Use of Diels-Alder reactions or intramolecular Heck coupling to construct the bicyclic framework.

Boc Protection : Reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, THF) .

Carboxylic Acid Introduction : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under acidic or basic conditions.

Table 1 : Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, DMAP, THF, 0°C to RT85–90
Reductive CyclizationPd(OAc)₂, HCO₂H, PPh₃, 80°C, 12 h70–75
Ester HydrolysisLiOH, H₂O/THF, RT, 6 h>95

Basic: How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in downstream modifications?

Methodological Answer:
The Boc group serves dual roles:

  • Protection : Shields the amine from undesired side reactions (e.g., nucleophilic attacks) during cyclization or carboxylate formation.
  • Steric Effects : Its bulky tert-butyl moiety directs regioselectivity in reactions like alkylation or acylation by hindering access to specific sites .
    Example Workflow :

Deprotection : Use TFA in DCM (1:1 v/v) to remove the Boc group, regenerating the free amine for coupling reactions.

Post-Deprotection Functionalization : Amide bond formation via EDC/HOBt activation with carboxylic acids or sulfonylation.

Advanced: What analytical challenges arise in resolving the stereochemistry of rac-(4aR,7aR)-configured diastereomers?

Methodological Answer:
The compound’s bicyclic structure and multiple stereocenters complicate stereochemical analysis. Key strategies include:

Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .

X-ray Crystallography : Definitive assignment via single-crystal analysis (requires high-purity crystals).

NMR Spectroscopy : NOESY/ROESY to confirm spatial proximity of protons (e.g., axial vs. equatorial substituents) .

Table 2 : Example Chiral HPLC Conditions

ColumnMobile PhaseFlow RateRetention Time (min)
Chiralpak IAHexane/IPA (90:10)1.0 mL/min12.3 (R), 15.7 (S)

Advanced: How can palladium-catalyzed reductive cyclization optimize the synthesis of the cyclopenta[b]pyridine core?

Methodological Answer:
This method improves atom economy and stereocontrol:

Catalytic System : Pd(OAc)₂ with ligands (e.g., Xantphos) and HCO₂H as a CO surrogate .

Key Variables :

  • Temperature (80–100°C) to balance reaction rate and decomposition.
  • Solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.

Mechanistic Insight : The reaction proceeds via nitro group reduction, CO insertion, and cyclization.

Data Interpretation Tip : Monitor reaction progress via LC-MS for nitroalkene consumption (m/z ~220–250) and cyclopenta[b]pyridine formation (m/z ~300–350).

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

NMR :

  • ¹H/¹³C NMR : Assign signals for the Boc group (δ ~1.4 ppm for tert-butyl), carboxylate (δ ~170 ppm), and cyclopentane protons (δ ~2.0–3.5 ppm) .
  • 2D NMR : HSQC and HMBC to correlate protons with adjacent carbons.

Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 311.16 for C₁₄H₂₂NO₄⁺) .

IR Spectroscopy : Detect carbonyl stretches (Boc: ~1680 cm⁻¹; carboxylic acid: ~1700 cm⁻¹).

Advanced: How do structural modifications (e.g., substituent variation) impact biological activity in related analogs?

Methodological Answer:
Structure-activity relationship (SAR) studies focus on:

Steric Effects : Bulky substituents (e.g., tert-butyl) enhance target binding by restricting conformational flexibility .

Electronic Effects : Electron-withdrawing groups on the phenyl ring (e.g., fluorine) modulate acidity and hydrogen-bonding potential .

Bicyclic Rigidity : The cyclopenta[b]pyridine core enforces a specific geometry, improving selectivity for enzyme active sites .

Case Study : Analogs with 4-fluoro-phenyl substitutions showed 2–3× higher binding affinity to neurokinin receptors compared to unsubstituted derivatives .

Advanced: What strategies resolve low yields in diastereomer separation during scale-up?

Methodological Answer:

Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., L-tartaric acid) to preferentially crystallize one enantiomer .

Dynamic Kinetic Resolution (DKR) : Employ enzymes (e.g., lipases) or transition-metal catalysts to racemize undesired enantiomers during separation.

Process Optimization : Adjust pH (e.g., ~5.0–6.0) and solvent polarity (e.g., EtOAc/water) to enhance partition coefficients.

Critical Note : Pilot-scale chiral HPLC remains cost-prohibitive; prioritize crystallization or enzymatic methods for industrial viability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.